N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide
CAS No.:
Cat. No.: VC15704422
Molecular Formula: C17H17N3O7
Molecular Weight: 375.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O7 |
|---|---|
| Molecular Weight | 375.3 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide |
| Standard InChI | InChI=1S/C17H17N3O7/c1-26-15-4-3-11(7-16(15)27-2)5-6-18-17(21)12-8-13(19(22)23)10-14(9-12)20(24)25/h3-4,7-10H,5-6H2,1-2H3,(H,18,21) |
| Standard InChI Key | XIXBBUKGJPBSAD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide features a benzamide core substituted with nitro groups at the 3 and 5 positions. The amide nitrogen is bonded to a 2-(3,4-dimethoxyphenyl)ethyl group, introducing methoxy substituents on the aromatic ring. This structural configuration confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets .
Key Structural Components:
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Benzamide backbone: Provides a planar aromatic system capable of π-π interactions.
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Nitro groups: Electron-withdrawing substituents that enhance electrophilic character and potential redox activity.
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3,4-Dimethoxyphenethyl chain: Introduces lipophilicity and hydrogen-bonding capacity via methoxy oxygen atoms.
The compound’s IUPAC name systematically describes its structure, ensuring unambiguous identification in scientific literature .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide typically involves a two-step process:
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Preparation of 3,5-dinitrobenzoyl chloride: Reacting 3,5-dinitrobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
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Amide bond formation: Coupling the acid chloride with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) .
Optimization and Scalability
Industrial-scale production may employ continuous flow reactors to improve reaction efficiency and yield. Key parameters include:
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Temperature control: Maintaining 0–5°C during acyl chloride formation to prevent decomposition.
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Solvent selection: Using tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance reagent solubility.
Table 1 summarizes critical synthesis parameters derived from analogous benzamide preparations .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction temperature | 0–5°C (Step 1); 25°C (Step 2) | Maximizes purity |
| Molar ratio (amine:acyl chloride) | 1:1.1 | Prevents diacylation |
| Solvent | Anhydrous DCM | Enhances coupling efficiency |
Physicochemical Properties
Thermal and Solubility Characteristics
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide is a crystalline solid at room temperature. Limited solubility in water () contrasts with high solubility in organic solvents like DMSO (), making it suitable for solution-phase reactions .
Spectroscopic Data
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